Fmoc-Hyp-OH
CAS No.: 88050-17-3
Cat. No.: VC21536912
Molecular Formula: C20H19NO5
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 88050-17-3 |
---|---|
Molecular Formula | C20H19NO5 |
Molecular Weight | 353.4 g/mol |
IUPAC Name | (2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18+/m1/s1 |
Standard InChI Key | GOUUPUICWUFXPM-XIKOKIGWSA-N |
Isomeric SMILES | C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Canonical SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Chemical Identity and Structural Characteristics
Fmoc-Hyp-OH is identified by the CAS registry number 88050-17-3 and possesses the chemical formula C₂₀H₁₉NO₅ with a molecular weight of 353.37 g/mol . The compound's IUPAC name is (2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid, reflecting its specific stereochemistry . It consists of a proline derivative with a hydroxyl group at the 4-position in the trans configuration, protected at the N-terminus by a 9-fluorenylmethoxycarbonyl (Fmoc) group.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of Fmoc-Hyp-OH:
The stereochemical configuration at positions 2 and 4 of the pyrrolidine ring is critical for the compound's functionality, with Fmoc-Hyp-OH specifically referring to the (2S,4R) configuration .
Stereochemistry and Isomeric Forms
Stereogenic Centers
Fmoc-Hyp-OH contains two stereogenic centers at positions 2 and 4 of the pyrrolidine ring . The trans configuration of the hydroxyl group at position 4 relative to the carboxylic acid at position 2 distinguishes this isomer from its cis counterpart .
Comparison with Cis Isomer
Synthesis Methodologies
Standard Synthetic Routes
Multiple synthetic approaches for Fmoc-Hyp-OH and its derivatives have been documented in the literature. The compound is typically synthesized by protecting the naturally occurring trans-4-hydroxy-L-proline with the Fmoc group .
A key publication by Doi et al. (2002) outlines optimized methods for the synthesis of both 4(R) and 4(S) isomers of Fmoc-protected hydroxyproline . Their approach involves:
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Starting with N-Boc-4(R)-Hyp-OH as the sole starting material
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Utilizing the Mitsunobu reaction for the inversion of configuration at C-4
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Employing appropriate protecting groups for the carboxyl functionality
The method demonstrated by Doi et al. achieved a 78% yield of N-Boc-4(S)-Hyp-OH from N-Boc-4(R)-Hyp-OMe, representing a significant improvement over previous approaches .
Derivative Synthesis
Fmoc-Hyp-OH serves as a valuable precursor for the synthesis of various derivatives, including:
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Fluorinated proline derivatives using morpholinosulfur trifluoride
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O-alkylated derivatives such as Fmoc-Hyp(Bom)-OH for specialized applications in peptide chemistry
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Methylated derivatives like Fmoc-mop-OH (where the hydroxyl group is methylated)
The synthesis of peptides containing Fmoc-Hyp-OH typically employs solid-phase peptide synthesis techniques, with the tripeptide building blocks being particularly useful for collagen-mimetic peptide assembly .
Applications in Research and Industry
Peptide Synthesis
Fmoc-Hyp-OH is extensively utilized in the preparation of collagen mimetic peptides, as documented by Wang et al. (2005) . Its incorporation into peptide sequences enables the creation of structures that mimic natural collagen, facilitating studies on protein folding and stability .
The Kemp research group has conducted significant work on tripeptide segments containing hydroxyproline derivatives for the synthesis of collagen-like peptides, demonstrating the critical role of Fmoc-Hyp-OH in creating biologically relevant structures .
Pharmaceutical Research
In drug development, Fmoc-Hyp-OH serves as a building block for creating compounds that target collagen-related diseases . Its unique conformational properties make it valuable for designing peptide-based therapeutics with enhanced stability and specificity.
Research by Pandey et al. (2013) utilized Fmoc-Hyp-OH to prepare 4-substituted prolines, expanding the repertoire of modified amino acids available for pharmaceutical applications .
Biomaterials and Tissue Engineering
Fmoc-Hyp-OH is incorporated into hydrogels and scaffolds used in tissue engineering, enhancing the mechanical properties and biocompatibility of materials designed for cell growth and tissue regeneration . The collagen-like structures formed by hydroxyproline-containing peptides provide excellent substrates for cell attachment and proliferation.
Influence on Peptide Stability
Studies on the thermodynamic stability of peptides containing hydroxyproline derivatives have revealed significant differences based on the stereochemistry at position 4. Table 2 presents comparative melting temperature data for different collagen-mimetic peptides:
Peptide | Melting Temperature (°C) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
---|---|---|---|---|
(hypProGly)₁₅ | 25 | -29.9 | 20.5 | -9.4 |
(mopProGly)₁₅ | 47 | -24.7 | 13.1 | -11.6 |
(ProProGly)₁₅ | 65 | -32.8 | 19.0 | -13.8 |
Data from thermal denaturation studies by CD spectroscopy and DSC analysis
These findings demonstrate that the presence and modification of the hydroxyl group in hydroxyproline significantly impacts peptide stability, with important implications for designing therapeutic peptides and biomaterials.
Spectroscopic Characteristics
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the conformation of Fmoc-Hyp-OH and its derivatives. Research by Hodges and Raines showed that coupling constants between hydrogen atoms on the pyrrolidine ring can be used to determine the dominant ring pucker of hydroxyproline derivatives in solution .
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